molecular formula C10H10F12O2 B14359124 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol CAS No. 90177-97-2

2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol

Cat. No.: B14359124
CAS No.: 90177-97-2
M. Wt: 390.17 g/mol
InChI Key: DAJUWLXWWROENQ-UHFFFAOYSA-N
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Description

2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol typically involves the fluorination of decane-1,10-diol. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are optimized for efficiency and yield, often utilizing specialized equipment to handle the reactive fluorine gas safely. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.

    Biology: Its hydrophobic properties make it useful in studying membrane interactions and protein folding.

    Medicine: The compound is explored for its potential in drug delivery systems due to its stability and biocompatibility.

    Industry: It is used in the production of specialized coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism by which 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: Another highly fluorinated diol with similar properties but a different fluorination pattern.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.

Uniqueness

2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its combination of hydrophobicity, stability, and reactivity makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

90177-97-2

Molecular Formula

C10H10F12O2

Molecular Weight

390.17 g/mol

IUPAC Name

2,2,4,4,5,5,6,6,7,7,9,9-dodecafluorodecane-1,10-diol

InChI

InChI=1S/C10H10F12O2/c11-5(12,3-23)1-7(15,16)9(19,20)10(21,22)8(17,18)2-6(13,14)4-24/h23-24H,1-4H2

InChI Key

DAJUWLXWWROENQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(F)F)C(C(C(C(CC(CO)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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